molecular formula C7H15NO2S B14000911 n-Cyclohexylmethanesulfonamide CAS No. 19299-40-2

n-Cyclohexylmethanesulfonamide

Cat. No.: B14000911
CAS No.: 19299-40-2
M. Wt: 177.27 g/mol
InChI Key: JKLMQPFJRZSOBQ-UHFFFAOYSA-N
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Description

n-Cyclohexylmethanesulfonamide (CHMSA) is a sulfonamide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a methanesulfonamide moiety. Its structure consists of a sulfonyl group (–SO₂–) bonded to an amine (–NH–) and a cyclohexyl substituent. This compound is synthesized via nucleophilic substitution, typically by reacting cyclohexylamine with methanesulfonyl chloride under controlled pH conditions . CHMSA has garnered attention in pharmaceutical and agrochemical research due to sulfonamides' broad biological activities, including antimicrobial, anti-inflammatory, and CNS-targeting properties .

Properties

CAS No.

19299-40-2

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

N-cyclohexylmethanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3

InChI Key

JKLMQPFJRZSOBQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexylmethanesulfonamide typically involves the reaction of cyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Cyclohexylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: n-Cyclohexylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-Cyclohexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives vary in alkyl/aryl substituents, which significantly influence their physical, chemical, and biological properties. Below is a detailed comparison of CHMSA with structurally related compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Structural Features
n-Cyclohexylmethanesulfonamide C₇H₁₅NO₂S 177.26 g/mol –CH₃ (methanesulfonyl), –C₆H₁₁ Antimicrobial, CNS modulation Methanesulfonamide core, cyclohexyl
N-Cyclohexylbenzenesulfonamide C₁₂H₁₇NO₂S 239.33 g/mol –C₆H₅ (benzenesulfonyl), –C₆H₁₁ Anti-inflammatory, herbicidal Benzenesulfonamide core, cyclohexyl
N-Cycloheptylethanesulfonamide C₉H₁₉NO₂S 205.32 g/mol –C₂H₅ (ethanesulfonyl), –C₇H₁₃ Not reported Ethanesulfonamide core, cycloheptyl
N-Cyclohexyltrifluoromethanesulfonamide C₇H₁₂F₃NO₂S 231.24 g/mol –CF₃ (trifluoromethanesulfonyl), –C₆H₁₁ Enhanced lipophilicity, potential agrochemical use Trifluoromethanesulfonamide, cyclohexyl
N-Cyclohexyl-4-methoxybenzenesulfonamide C₁₃H₁₉NO₃S 277.36 g/mol –C₆H₄(OCH₃) (methoxybenzene) Antimicrobial, anti-rheumatic Methoxy-substituted benzene, cyclohexyl

Substituent Effects

  • Cycloalkyl vs. Aryl Groups : Cyclohexyl substituents (CHMSA) impart steric bulk and moderate lipophilicity, enhancing membrane permeability compared to bulkier aryl groups (e.g., benzenesulfonamides). However, aryl derivatives like N-Cyclohexylbenzenesulfonamide exhibit stronger π-π interactions, improving crystallinity .
  • Electron-Withdrawing Groups : Trifluoromethanesulfonamide derivatives (e.g., N-Cyclohexyltrifluoromethanesulfonamide) show increased acidity (pKa ~ 5–6) due to the electron-withdrawing –CF₃ group, enhancing reactivity in nucleophilic environments .
  • Methoxy Substitution : The methoxy group in N-Cyclohexyl-4-methoxybenzenesulfonamide improves solubility in polar solvents and enhances antimicrobial activity by facilitating hydrogen bonding with target enzymes .

Physical and Chemical Properties

  • Melting Points : CHMSA derivatives generally exhibit lower melting points (80–120°C) compared to benzenesulfonamide analogues (150–200°C) due to reduced crystallinity .
  • Hydrogen Bonding : CHMSA forms weak intermolecular C–H⋯O bonds in crystal lattices , whereas benzenesulfonamides (e.g., N-Cyclohexyl-4-methoxybenzenesulfonamide) stabilize via stronger N–H⋯O networks, leading to higher thermal stability .
  • Solubility : CHMSA’s methanesulfonyl core enhances water solubility compared to bulkier ethanesulfonamide or trifluoromethanesulfonamide derivatives .

Biological Activity

n-Cyclohexylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a methanesulfonamide moiety. Its structural configuration allows for various interactions with biological targets, which contribute to its pharmacological properties.

Compound Name Structure Features Unique Properties
This compoundCyclohexyl group with methanesulfonamidePotential for enzyme inhibition and receptor interaction
1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamideSulfonamide and nitrile groupsInhibitory effects on specific enzymes
1-(2-chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamideChloro-fluorophenyl and sulfonamide groupsModulation of protein activity

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the cyclohexyl moiety may enhance hydrophobic interactions, further modulating protein functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes is attributed to its structural features that facilitate binding within the active sites.
  • Receptor Interaction : this compound can interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A review of existing literature highlights several case studies that explore the biological activity of this compound and related compounds:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing IC50 values comparable to known inhibitors .
  • Proteomics Applications :
    • Researchers have investigated the role of this compound in proteomics, assessing its impact on protein interactions. This study utilized mass spectrometry to analyze binding affinities and downstream effects on cellular processes.
  • In Vivo Studies :
    • Animal models have been employed to evaluate the therapeutic efficacy of this compound in conditions such as inflammation and infection. Results indicated significant reductions in inflammatory markers in treated subjects.

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